molecular formula C13H22BrNO3 B6237161 tert-butyl (2S)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate CAS No. 1097180-24-9

tert-butyl (2S)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

Cat. No.: B6237161
CAS No.: 1097180-24-9
M. Wt: 320.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2S)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a tert-butyl ester group, and a bromo-substituted oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the tert-Butyl Ester Group: This step often involves the esterification of the piperidine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Bromination and Oxo Group Introduction: The bromo-substituted oxopropyl group can be introduced via a bromination reaction followed by the addition of an oxo group. This may involve the use of reagents such as bromine or N-bromosuccinimide (NBS) and subsequent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Key considerations would include the choice of solvents, temperature control, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions. Common nucleophiles such as amines, thiols, or alkoxides can replace the bromine atom.

    Oxidation and Reduction: The oxo group can undergo various redox reactions. For example, reduction with hydride donors like sodium borohydride can convert the oxo group to a hydroxyl group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or ethers.

    Reduction Products: Alcohol derivatives of the original compound.

    Hydrolysis Products: Carboxylic acids and tert-butyl alcohol.

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl (2S)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a valuable building block in organic synthesis.

Biology and Medicine

In medicinal chemistry, this compound may be explored for its potential pharmacological properties. The piperidine ring is a common motif in many bioactive molecules, and modifications of this structure can lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or as a precursor in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and oxo groups may facilitate binding to active sites or influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S)-2-(2-oxopropyl)piperidine-1-carboxylate: Lacks the bromine atom, which may result in different reactivity and applications.

    tert-Butyl (2S)-2-(3-chloro-2-oxopropyl)piperidine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical behavior.

    tert-Butyl (2S)-2-(3-bromo-2-hydroxypropyl)piperidine-1-carboxylate:

Uniqueness

The presence of both the bromo and oxo groups in tert-butyl (2S)-2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate makes it particularly versatile in synthetic applications. The bromo group is a good leaving group, facilitating substitution reactions, while the oxo group can participate in various redox processes. This combination of functional groups is less common in similar compounds, providing unique opportunities for chemical transformations and applications.

Properties

CAS No.

1097180-24-9

Molecular Formula

C13H22BrNO3

Molecular Weight

320.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.